molecular formula C10H10N2O4S B022687 N-Acetyl Zonisamide CAS No. 68936-43-6

N-Acetyl Zonisamide

Cat. No. B022687
CAS RN: 68936-43-6
M. Wt: 254.26 g/mol
InChI Key: HXFUTAFSEXINIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

Zonisamide exhibits unique chemical properties due to its sulfamoyl group, expected to suppress seizures similarly to other sulfonamide analogues. However, its primary mechanism of action involves blocking repetitive firing of voltage-sensitive sodium channels and reducing T-type calcium currents, without affecting L-type calcium currents, which could also influence the reactivity and properties of its N-acetyl variant (I. Leppik, 2004).

Physical Properties Analysis

The solubility and dissolution thermodynamics of Zonisamide in various solvents have been studied, indicating its equilibrium solubility profile and the impact of solvent-solvent and solute-solvent interactions. These studies provide insight into its physical properties, which may have parallels in the study of N-Acetyl Zonisamide (Cunliang Zhang et al., 2021).

Chemical Properties Analysis

Zonisamide's pharmacodynamic and pharmacokinetic properties reveal its broad-spectrum antiepileptic efficacy, with multiple potential mechanisms contributing to its action. Understanding these properties is critical for assessing the therapeutic potential of Zonisamide and its derivatives, including N-Acetyl Zonisamide (S. Kothare & J. Kaleyias, 2008).

Scientific Research Applications

  • Antiepileptic Effects : Zonisamide blocks repetitive firing of voltage-sensitive sodium channels and reduces voltage-sensitive T-type calcium currents, making it effective for patients resistant to other antiepileptic drugs (Leppik, 2004).

  • Neuroprotective Properties : It preserves mitochondrial functions and counteracts apoptotic signaling, primarily through antioxidant actions. This is beneficial in neuronal cell degeneration models involving mitochondrial dysfunction (Condello et al., 2013).

  • Parkinson's Disease : Zonisamide improves symptoms of Parkinson's disease by enhancing glutathione levels and preventing neurodegeneration in dopaminergic neurons (Asanuma et al., 2010).

  • Broad Spectrum Antiepilepsy : It has shown efficacy in treating a variety of epilepsy and seizure types, including both partial and generalized seizures. Its broad-spectrum antiepilepsy and neuroprotective effects make it effective and safe for these conditions (Seino, 2004).

  • Treatment of Motor Symptoms in Parkinson's Disease : Zonisamide may reduce the duration of 'off' time in patients treated with L-DOPA for Parkinson's disease, thereby improving motor symptoms (Miwa, 2007).

  • Differences from Acetazolamide : N-Acetyl Zonisamide differs in clinical efficacy from acetazolamide, a point highlighted in studies contrasting their effects on amygdaloid kindling in rats (Hamada et al., 2001).

Safety And Hazards

Zonisamide, the parent compound of N-Acetyl Zonisamide, is a sulfonamide and has been associated with severe allergic reactions, including potentially fatal reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis . The safety profile of N-Acetyl Zonisamide is not explicitly mentioned in the available resources.

Future Directions

Zonisamide has proven to be efficacious in focal epilepsy in children and adults, although it is not more effective than carbamazepine or other antiepileptic drugs . It is also effective in generalized epilepsy and in several other conditions of the CNS . Its safety profile may prevent it from becoming a first-line drug for focal epilepsy or any other indication . More extensive double-blind clinical trials are needed before zonisamide monotherapy can be recommended .

properties

IUPAC Name

N-(1,2-benzoxazol-3-ylmethylsulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFUTAFSEXINIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440421
Record name N-Acetyl Zonisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl Zonisamide

CAS RN

68936-43-6
Record name N-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68936-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl zonisamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068936436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl Zonisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL ZONISAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W578C73W1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-acetyl zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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